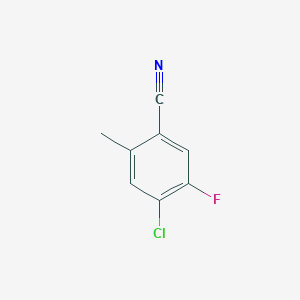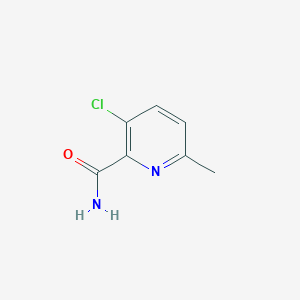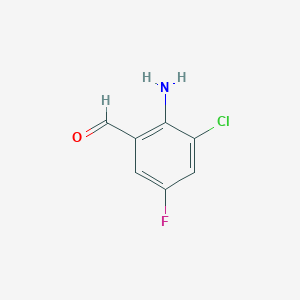
2-Amino-3-chloro-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-chloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Amino-3-chloro-5-fluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the halogen-exchange reaction, where a precursor compound such as 3-chloro-5-fluorobenzaldehyde is reacted with an amine source under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
2-Amino-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized products.
Condensation Reactions: The compound can react with other aldehydes or ketones to form Schiff bases, which have applications in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-chloro-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and labeling agents for biological studies.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-chloro-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Amino-3-chloro-5-fluorobenzaldehyde include:
2-Amino-5-fluorobenzaldehyde: This compound lacks the chloro group but has similar reactivity and applications.
3-Chloro-5-fluorobenzaldehyde: This compound lacks the amino group and is used in similar synthetic applications.
2-Amino-4-chlorobenzaldehyde: This compound has a different substitution pattern but shares similar chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and makes it a valuable intermediate in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
2-amino-3-chloro-5-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 |
Clave InChI |
JVKKTVUUFYNUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
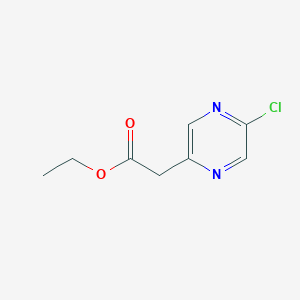
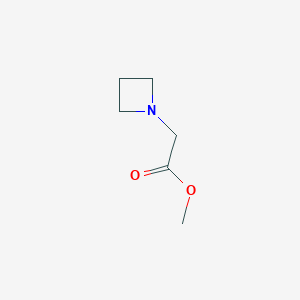
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
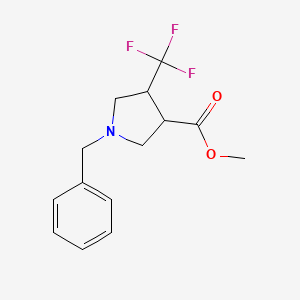

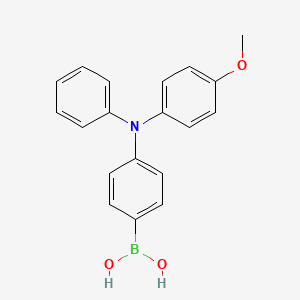
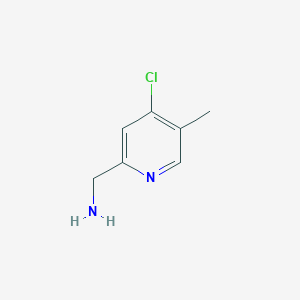
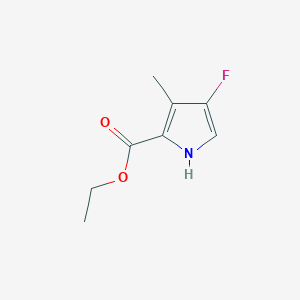
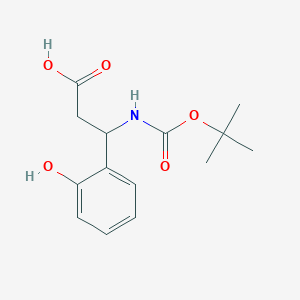
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
